2-Dechloroethylifosfamide

Description

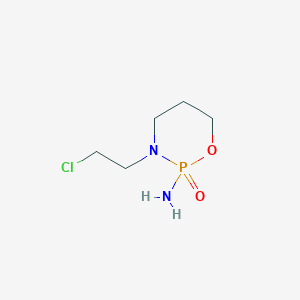

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2O2P/c6-2-4-8-3-1-5-10-11(8,7)9/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGLJLJCDSTWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)N)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909417 | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53459-55-5, 105308-45-0 | |

| Record name | Dechloroethylifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53459-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechloroethylifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053459555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105308450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(2-chloroethyl)-1,3,2-oxazaphosphinane 2-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECHLOROETHYLIFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IIB78D4DQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dechloroethylifosfamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013859 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Enzymology of 2 Dechloroethylifosfamide Formation

N-Dechloroethylation as a Major Oxidative Detoxification Pathway

The N-dechloroethylation of ifosfamide (B1674421) represents a significant route of its metabolism, functioning as an oxidative detoxification pathway. pharmgkb.orgnih.gov This process leads to the formation of either 2-dechloroethylifosfamide or 3-dechloroethylifosfamide, along with the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (B151913) (CAA). nih.govdrugbank.com In humans, it is estimated that a substantial portion, between 25% and 60% of the administered ifosfamide dose, undergoes N-dechloroethylation. nih.govresearchgate.net This is in stark contrast to its structural isomer, cyclophosphamide (B585), where only about 10% is metabolized via this pathway. nih.govbu.edu The formation of dechloroethylated metabolites, including this compound, is considered an inactivation pathway for the parent drug. nih.govnih.gov

The metabolic fate of ifosfamide is largely determined by the competition between two primary oxidative pathways: N-dechloroethylation and 4-hydroxylation. pharmgkb.orgnih.gov While N-dechloroethylation leads to inactive metabolites like this compound and the toxic chloroacetaldehyde, the 4-hydroxylation pathway is responsible for the bioactivation of ifosfamide. bu.edunih.goveur.nl This activation pathway, catalyzed by cytochrome P450 enzymes, produces 4-hydroxyifosfamide (B1221068), which is in equilibrium with its tautomer, aldoifosfamide. nih.govkarger.com Aldoifosfamide then spontaneously decomposes to yield the therapeutically active alkylating agent, isophosphoramide mustard, and acrolein, a metabolite associated with urotoxicity. nih.govnih.gov

These two pathways, activation via 4-hydroxylation and detoxification via N-dechloroethylation, are roughly split evenly in the metabolism of ifosfamide. pharmgkb.orgnih.gov The balance between these competing reactions is a critical determinant of both the drug's efficacy and its toxicity profile. Shifting this balance to favor 4-hydroxylation over N-dechloroethylation is a key area of research aimed at improving the therapeutic index of ifosfamide. nih.gov

Cytochrome P450 Isoforms Involved in 2-Dechloroethylation

The N-dechloroethylation of ifosfamide to form this compound is primarily mediated by specific isoforms of the cytochrome P450 (CYP) enzyme system in the liver. pharmgkb.orgnih.gov The main enzymes implicated in this metabolic step are CYP2B6, CYP3A4, and CYP3A5. nih.govresearchgate.net

CYP2B6 is a key enzyme in the N-dechloroethylation of ifosfamide. nih.govbu.edu Studies have shown that CYP2B6 exhibits high activity in catalyzing this reaction. bu.edu Interestingly, while CYP2B6 significantly contributes to ifosfamide N-dechloroethylation, its role in the therapeutic 4-hydroxylation pathway is comparatively minor. bu.edu This suggests that selective inhibition of CYP2B6 could be a strategy to reduce the formation of toxic N-dechloroethylated metabolites without significantly compromising the drug's activation. bu.edu The catalytic activity of CYP2B6 can be influenced by genetic polymorphisms, with some variants showing reduced or enhanced metabolic capabilities compared to the wild-type enzyme. nih.govnih.gov

CYP3A4 is a major contributor to the N-dechloroethylation of ifosfamide in human liver microsomes, accounting for a significant portion of this metabolic activity. bu.edu In fact, research suggests that CYP3A4 may be responsible for approximately 70% of the liver microsomal N-dechloroethylation of ifosfamide. bu.edu Like CYP2B6, CYP3A4 is also involved in the 4-hydroxylation of ifosfamide. pharmgkb.orgnih.gov

CYP3A5 also plays a notable role in the formation of this compound. nih.govresearchgate.net Its expression is polymorphic, with individuals carrying the CYP3A5*1 allele showing higher rates of ifosfamide N-dechloroethylation in both the liver and kidneys. researchgate.net Studies comparing recombinant CYP3A4 and CYP3A5 have indicated that CYP3A5 has a slightly higher affinity for ifosfamide and is roughly three times more efficient in mediating its N-dechloroethylation. researchgate.net In the kidney, where CYP3A5 is highly expressed, it is thought to be a more prominent player in ifosfamide-induced nephrotoxicity due to the local production of chloroacetaldehyde. nih.gov

| Enzyme | Km (mM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) (µL/min/nmol P450) |

|---|---|---|---|

| CYP3A4 | 2.63 | 3.11 | 1.18 |

| CYP3A5 | 1.55 | 5.48 | 3.54 |

| Enzyme | Average Contribution | Range of Contribution |

|---|---|---|

| CYP3A4 | ~70% | 40-90% |

| CYP2B6 | Variable | 10-70% |

Stereoselective Metabolism of Ifosfamide Leading to this compound

Ifosfamide is administered as a racemic mixture of two enantiomers, (R)-ifosfamide and (S)-ifosfamide. nih.gov The metabolism of these enantiomers is stereoselective, meaning that the different spatial arrangements of the molecules are metabolized at different rates and via different pathways by the CYP enzymes. nih.govnih.gov This enantioselectivity has significant implications for the formation of this compound.

Enantioselective N-Dechloroethylation

Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers, and its metabolism is highly enantioselective. nih.gov The N-dechloroethylation pathway, which leads to the formation of this compound and 3-dechloroethylifosfamide, demonstrates a preference for the (S)-enantiomer of ifosfamide. tandfonline.comtandfonline.com In fact, in vitro studies with human liver microsomes have shown that the intrinsic metabolic clearance for the N-dechloroethylation of (S)-ifosfamide is higher than that for (R)-ifosfamide. nih.gov

Clinical studies have corroborated these in vitro findings. The urinary excretion of (S)-2-dechloroethylifosfamide has been observed to be greater than that of (R)-2-dechloroethylifosfamide in cancer patients. nih.gov This enantioselectivity has clinical implications, as the N-dechloroethylation pathway is associated with the formation of the neurotoxic byproduct chloroacetaldehyde. bu.edu The preferential N-dechloroethylation of (S)-ifosfamide suggests that this enantiomer may contribute more significantly to the neurotoxicity associated with ifosfamide therapy.

Differential CYP Activity Towards Ifosfamide Enantiomers

The enantioselective metabolism of ifosfamide is driven by the differential activities of various cytochrome P450 isoenzymes. The major enzymes responsible for the N-dechloroethylation of ifosfamide are CYP3A4 and CYP2B6, with minor contributions from other isoforms like CYP2A6, CYP2C8, CYP2C9, and CYP2C19. pharmgkb.orgnih.gov

CYP3A4 and CYP2B6 exhibit distinct preferences for the ifosfamide enantiomers. CYP3A4 preferentially metabolizes (R)-ifosfamide, primarily through the 4-hydroxylation pathway, but it also contributes to the formation of (R)-N-dechloroethylated metabolites. nih.govtandfonline.com Specifically, CYP3A4/5 has been shown to preferentially produce (R)-Nthis compound and (R)-N3-dechloroethylifosfamide. nih.gov

The distinct substrate preferences of these enzymes are highlighted in studies using cDNA-expressed isozymes, which confirm the enantioselective metabolism observed in human liver microsomes. tandfonline.com Research has also indicated that the expression of these enzymes can be influenced by factors such as genetic polymorphisms and induction by other drugs, which can, in turn, affect the metabolic fate of ifosfamide enantiomers. pharmgkb.orgnih.gov For instance, the CYP2B6*6 allele is associated with lower protein expression and catalytic activity, potentially altering the clearance and toxicity profile of ifosfamide. pharmgkb.org

The metabolism of ifosfamide also occurs in the kidney, where CYP3A4, CYP3A5, and CYP2B6 are present. nih.gov Inhibition studies in renal microsomes have shown that CYP3A4/5 inhibition reduces the formation of (R)-3-dechloroethylifosfamide, while CYP2B6 inhibition decreases the production of (S)-2-dechloroethylifosfamide and (S)-3-dechloroethylifosfamide. nih.gov

Table 1: Enantioselective Metabolism of Ifosfamide by CYP Isozymes

| CYP Isozyme | Preferred Ifosfamide Enantiomer | Primary Metabolic Pathway | Key Metabolites Formed |

|---|---|---|---|

| CYP3A4/5 | (R)-Ifosfamide | 4-Hydroxylation | (R)-4-hydroxyifosfamide, (R)-Nthis compound, (R)-N3-dechloroethylifosfamide nih.govtandfonline.com |

| CYP2B6 | (S)-Ifosfamide | N-Dechloroethylation | (S)-Nthis compound, (S)-N3-dechloroethylifosfamide nih.govtandfonline.com |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Dechloroethylifosfamide |

| (R)-Ifosfamide |

| (S)-Ifosfamide |

| (R)-2-Dechloroethylifosfamide |

| (S)-2-Dechloroethylifosfamide |

| (R)-3-Dechloroethylifosfamide |

| (S)-3-Dechloroethylifosfamide |

| (R)-4-hydroxyifosfamide |

| Chloroacetaldehyde |

| Ifosfamide |

| 4-hydroxyifosfamide |

| (R)-Nthis compound |

| (R)-N3-dechloroethylifosfamide |

| (S)-Nthis compound |

Toxicological Implications Associated with 2 Dechloroethylifosfamide Formation

Chloroacetaldehyde (B151913) Generation as a Byproduct of 2-Dechloroethylation

The formation of 2-dechloroethylifosfamide occurs through the enzymatic oxidation of one of ifosfamide's chloroethyl side chains. drugbank.comnih.gov This metabolic step, which can also produce 3-dechloroethylifosfamide, is primarily catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2B6, in the liver. pharmgkb.orgnih.gov This N-dechloroethylation pathway is a significant route of ifosfamide (B1674421) metabolism, accounting for an estimated 25-60% of the administered dose. pharmgkb.orgnih.gov The reaction cleaves a chloroethyl group, leading to the creation of this compound and an equimolar amount of chloroacetaldehyde (CAA). nih.govnih.gov While this process inactivates the parent ifosfamide molecule, the generation of CAA is directly linked to the toxicological profile observed with ifosfamide use. drugbank.comnih.gov

| Metabolic Pathway | Key Enzymes | Products | Toxicological Significance |

| N-Dechloroethylation | CYP3A4, CYP2B6, CYP3A5 | This compound, 3-Dechloroethylifosfamide, Chloroacetaldehyde (CAA) | Inactivation of Ifosfamide; Generation of nephrotoxic and neurotoxic CAA. pharmgkb.orgnih.govnih.gov |

| 4-Hydroxylation (Activation) | CYP3A4, CYP2B6 | 4-Hydroxyifosfamide (B1221068) -> Isophosphoramide mustard, Acrolein | Generation of the active alkylating agent and the urotoxic metabolite Acrolein. pharmgkb.orgpharmgkb.org |

Mechanistic Research on Chloroacetaldehyde-Mediated Toxicities

Research into the mechanisms of chloroacetaldehyde (CAA) toxicity has identified several key cellular processes that are disrupted. The neurotoxic and nephrotoxic effects are largely attributed to CAA's ability to interfere with fundamental cellular functions. researchgate.net Proposed mechanisms include direct cytotoxic damage, the depletion of crucial antioxidant molecules like glutathione (B108866) within the central nervous system, and the significant inhibition of mitochondrial oxidative phosphorylation, which impairs cellular energy metabolism. researchgate.nettaylorandfrancis.com

Chloroacetaldehyde is strongly implicated as a primary causative agent in ifosfamide-induced encephalopathy, a significant dose-limiting side effect. taylorandfrancis.comeviq.org.au The neurotoxicity is believed to stem from the ability of CAA and its metabolites to cross the blood-brain barrier. eviq.org.au Once in the central nervous system, CAA is thought to exert its toxic effects through several mechanisms. One major hypothesis is the depletion of glutathione, a key antioxidant, rendering the brain more susceptible to oxidative stress. taylorandfrancis.com Another significant mechanism is the inhibition of the mitochondrial respiratory chain, which disrupts energy production in neuronal cells and can impair fatty acid metabolism. researchgate.nettaylorandfrancis.com The clinical manifestations of this neurotoxicity can range from mild confusion and fatigue to severe delirium, seizures, and coma. taylorandfrancis.com

| Proposed Mechanism | Cellular Effect | Consequence |

| Direct Neurotoxic Damage | Direct cellular injury to neurons. | Contributes to overall encephalopathy symptoms. researchgate.net |

| Glutathione Depletion | Reduces antioxidant capacity of the central nervous system. | Increased oxidative stress and neuronal damage. taylorandfrancis.com |

| Mitochondrial Dysfunction | Inhibition of oxidative phosphorylation and the electron transport chain. | Impaired cellular energy (ATP) production and fatty acid metabolism. researchgate.nettaylorandfrancis.com |

Comparative Toxicological Significance in Relation to Other Ifosfamide Metabolites

When comparing the toxic metabolites of ifosfamide, chloroacetaldehyde (CAA) and acrolein, distinct toxicological profiles emerge. While acrolein, a byproduct of the activation pathway, is primarily responsible for urotoxic effects like hemorrhagic cystitis, CAA is the main driver of nephrotoxicity and neurotoxicity. pharmgkb.orgkarger.com Ifosfamide metabolism leads to significantly higher rates of CAA production compared to its structural isomer cyclophosphamide (B585) (45% vs. 10%), which correlates with its higher incidence of kidney and central nervous system toxicity. pharmgkb.orgnih.gov In vitro studies directly comparing the toxicity of CAA and acrolein on cultured rabbit proximal renal tubule cells found that CAA was a more potent toxin, causing greater dose-dependent declines in cell viability and function. nih.gov

| Metabolite | Primary Toxicity | Key Target Organ(s) | Comparative Potency in Renal Cells |

| Chloroacetaldehyde (CAA) | Nephrotoxicity, Neurotoxicity | Kidney (Proximal Tubules), Brain | More potent than acrolein. nih.gov |

| Acrolein | Urotoxicity | Bladder | Less potent than CAA. nih.gov |

The N-dechloroethylation pathway that produces this compound and chloroacetaldehyde (CAA) is paradoxically considered a major detoxification pathway for the parent drug, ifosfamide. pharmgkb.orgnih.gov This is because it is an oxidative process that competes with the 4-hydroxylation pathway required for the drug's bioactivation into its cytotoxic form, isophosphoramide mustard. pharmgkb.orgnih.gov By shunting ifosfamide down this route, the formation of the therapeutically active metabolite is reduced. However, this "detoxification" of the parent compound comes at the cost of producing the toxic metabolite CAA. drugbank.comnih.gov The body does possess mechanisms to further detoxify CAA. Aldehyde dehydrogenase enzymes can oxidize CAA into the less toxic chloroacetic acid, representing a true detoxification step for this harmful byproduct. pharmgkb.orgnih.gov

Pharmacokinetic Research of 2 Dechloroethylifosfamide

Plasma and Urinary Pharmacokinetic Profiles

The concentration and movement of 2-dechloroethylifosfamide have been extensively studied in both plasma and urine, providing key insights into its bodily processing.

Following the administration of ifosfamide (B1674421), its metabolite, this compound, can be detected and measured in biological fluids. In patients receiving a continuous infusion of ifosfamide, the dechloroethylated metabolites become detectable in plasma approximately 8 hours after the start of the infusion. nih.gov The concentration of these metabolites in plasma can be described and modeled by linking them to the pharmacokinetic profile of the parent ifosfamide compound. nih.gov

Typical plasma concentration-time profiles show the rise and fall of the metabolite's concentration, which is essential for understanding its formation and subsequent clearance. core.ac.uk The infusion duration of the parent drug can influence the exposure to its metabolites; for instance, fractionating the dose over two days can lead to increased formation of this compound. nih.gov

Elimination kinetics describe the rate at which a compound is removed from the body. For most drugs, this process follows first-order kinetics, where the rate of elimination is directly proportional to the drug's concentration. pharmacologymentor.com The apparent half-life (t½) is a primary measure of this, indicating the time it takes for the plasma concentration of a substance to reduce by half. nih.gov

Research indicates that this compound has a longer plasma half-life than its parent compound, ifosfamide. nih.gov This suggests that the metabolite is eliminated from the bloodstream more slowly than the drug from which it is formed.

The primary pathway for the elimination of this compound from the body is renal excretion into the urine. nih.gov Quantitative analysis of urine provides critical data on the extent of ifosfamide's metabolism into this specific pathway. Studies have measured the mean urinary excretion of this compound to be a significant fraction of the administered ifosfamide dose. core.ac.ukpsu.edu

Table 1: Urinary Excretion of Ifosfamide Metabolites This table presents data on the percentage of the parent drug, Ifosfamide, recovered in urine as its metabolites.

| Compound | Mean Urinary Excretion (% of Dose) | Source |

|---|---|---|

| This compound | 9.3% | core.ac.uk |

| This compound | 6% | psu.edu |

| 3-Dechloroethylifosfamide | 17.0% | core.ac.uk |

Distribution Studies

Distribution studies investigate how a compound spreads throughout the body's various compartments, such as blood cells and plasma.

The distribution of a compound between erythrocytes (red blood cells) and plasma is a key pharmacokinetic parameter, quantified by the erythrocyte-plasma partition coefficient (P e/p). nih.gov This coefficient indicates whether a compound preferentially resides in red blood cells or in plasma. bioivt.com

For this compound, both in vitro (in a lab setting) and in vivo (in a living organism) studies have been conducted to determine this partitioning. The research found that the drug distribution to the erythrocyte fraction was approximately 38% for this compound. nih.govresearchgate.net The mean in vitro P e/p was determined to be 0.62, while the mean in vivo P e/p was 0.73. nih.gov A partition coefficient less than 1.0 indicates that the compound has a lower concentration in erythrocytes compared to plasma. nih.govbioivt.com

Distribution equilibrium for this compound between erythrocytes and plasma is achieved rapidly. nih.govresearchgate.net Studies have demonstrated a strong parallel between the concentration profiles in erythrocytes and plasma for ifosfamide and its metabolites. nih.govresearchgate.net This finding suggests that pharmacokinetic assessments using only plasma samples can provide accurate insights into the compound's kinetics in whole blood. nih.gov The partition ratios were found to be independent of concentration and stable over time. nih.gov

Influences on this compound Pharmacokinetics

The systemic exposure to this compound is not static and can be significantly altered by several factors. These include the induction and inhibition of metabolic enzymes, the route of drug administration, and the genetic makeup of the individual patient. Understanding these influences is crucial for optimizing ifosfamide therapy and minimizing toxicity.

Enzyme Induction and Inhibition Effects on Formation

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. karger.compharmgkb.org Specifically, CYP3A4 and CYP2B6 are the major enzymes responsible for the dechloroethylation of ifosfamide. smolecule.comnih.gov Consequently, substances that induce or inhibit these enzymes can have a profound impact on the metabolic profile of ifosfamide, altering the production of this compound.

Co-administration of ifosfamide with potent CYP3A4 and CYP2B6 inducers, such as rifampicin (B610482) and phenobarbital (B1680315), can significantly enhance the metabolism of ifosfamide. smolecule.comnih.gov

Similarly, phenobarbital has been shown to induce the metabolism of ifosfamide, which would expectedly increase the formation of this compound. nih.gov These findings highlight the complex interplay between enzyme induction, metabolite formation, and subsequent elimination.

Table 1: Effect of Rifampicin on Ifosfamide and this compound Pharmacokinetics

| Parameter | Ifosfamide Alone | Ifosfamide + Rifampicin |

|---|---|---|

| Initial Ifosfamide Clearance | Baseline | Increased by 102% |

| Fraction Metabolized to Dechloroethylated Metabolites | Baseline | Increased |

This table is based on data from a study investigating the co-administration of rifampicin with ifosfamide. nih.gov

Conversely, inhibitors of CYP3A4 can alter the metabolic fate of ifosfamide, though the effects on this compound formation can be complex and sometimes contradictory.

Ketoconazole (B1673606), a potent inhibitor of CYP3A4, was studied for its effect on ifosfamide metabolism. nih.gov The study found that ketoconazole did not significantly affect the fraction of ifosfamide metabolized to dechloroethylated metabolites or the exposure to these metabolites. nih.gov This suggests that while CYP3A4 is involved, other pathways, possibly CYP2B6, play a significant role in this specific metabolic step and are not inhibited by ketoconazole. smolecule.comnih.gov

Aprepitant (B1667566), a neurokinin-1 inhibitor used for preventing chemotherapy-induced nausea and vomiting, is a moderate inhibitor of CYP3A4. researchgate.netnih.govnjmonline.nl There have been concerns that its use could increase the levels of neurotoxic metabolites of ifosfamide. researchgate.net Some case reports have suggested an increase in dechloroethylated metabolites with concurrent aprepitant administration. jhoponline.com However, other studies have found no significant increase in the rate of neurotoxicity with the combination, suggesting a complex interaction that may not solely be attributed to CYP3A4 inhibition. jhoponline.com

Ifosfamide has the notable characteristic of inducing its own metabolism, a phenomenon known as autoinduction. smolecule.comnih.gov This process occurs over time with repeated administration and leads to an increased clearance of the parent drug. nih.gov The autoinduction is concentration-dependent and results in a shift in the metabolic pathways. nih.gov

Fractionating the ifosfamide dose over several days can lead to increased autoinduction. nih.gov This, in turn, results in a greater formation of metabolites, with a particular increase in the exposure to this compound. nih.gov Studies have shown that during a continuous infusion, the clearance of ifosfamide can more than double from the initial value to the final induced clearance, demonstrating the significant impact of autoinduction. nih.gov This autoinduction is believed to be a result of ifosfamide increasing the levels of the very CYP enzymes responsible for its metabolism, including those that form this compound. nih.gov

Impact of Administration Route (Oral vs. Intravenous) on Metabolic Pattern

The route of ifosfamide administration has been shown to influence its metabolic pattern, including the formation of this compound. While ifosfamide has high oral bioavailability, differences in first-pass metabolism can lead to altered metabolite profiles compared to intravenous administration. nih.gov

One study directly comparing oral and intravenous ifosfamide administration found no evidence of a significant shift in the metabolic pattern with respect to the formation of 2- and 3-dechloroethylifosfamide in plasma and urine. nih.govpsu.edu However, other research has suggested that oral administration of ifosfamide may result in higher urinary concentrations of dechloroethylifosfamide compared to the intravenous route. karger.com Another study indicated that after oral application, the concentrations of the active metabolite 4-hydroxy-ifosfamide were consistently higher than after intravenous administration. nih.gov This suggests a potential shift in the balance of metabolic pathways depending on the route of administration, which could indirectly affect the proportion of drug shunted towards dechloroethylation.

Table 2: Comparison of Metabolic Outcomes by Administration Route

| Parameter | Oral Administration | Intravenous Administration |

|---|---|---|

| 2- and 3-dechloroethylifosfamide (Plasma & Urine) | No significant difference observed in one study. nih.govpsu.edu | No significant difference observed in one study. nih.govpsu.edu |

| Dechloroethylifosfamide (Urine) | Higher concentrations suggested in one report. karger.com | Lower concentrations suggested in one report. karger.com |

Pharmacogenomic Influences on this compound Formation

Genetic variations, or polymorphisms, in the cytochrome P450 genes can lead to significant inter-individual differences in the metabolism of ifosfamide and the formation of its metabolites, including this compound. pharmgkb.org

The genes encoding the primary enzymes responsible for ifosfamide metabolism, CYP3A4 and CYP2B6, are known to be polymorphic. pharmgkb.orgnih.gov Variations in these genes can lead to enzymes with altered activity, ranging from reduced to enhanced metabolic capacity.

For instance, carriers of the CYP2B66* allele have been associated with lower catalytic activity and protein expression of the CYP2B6 enzyme. pharmgkb.org This can result in higher plasma concentrations of ifosfamide and potentially altered rates of this compound formation. Conversely, the CYP2B61* allele is associated with higher catalytic activity and a faster clearance of ifosfamide. pharmgkb.org

Analytical Methodologies for 2 Dechloroethylifosfamide Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a robust and widely utilized technique for the quantification of 2-Dechloroethylifosfamide in biological samples such as plasma and urine. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry.

One validated method utilized positive ion electron-impact ion-trap mass spectrometry (GC-MS²) for the determination of ifosfamide (B1674421) and its dechloroethylated metabolites, including this compound. In this assay, sample preparation involved a liquid-liquid extraction with ethyl acetate (B1210297) following alkalinization and the addition of trofosfamide (B1681587) as an internal standard nih.gov. The method demonstrated linearity for this compound in the concentration range of 0.500 to 25.0 µg/mL in plasma nih.gov.

Another sensitive and enantioselective GC-MS method has been developed for the simultaneous quantitation of the enantiomers of ifosfamide and its 2- and 3-dechloroethylated metabolites. This method employs a chiral stationary phase for separation and selected-ion monitoring for detection, allowing for detailed stereoselective pharmacokinetic studies tue.nl. For this enantioselective assay, the limit of quantitation for the enantiomers of this compound in plasma was established at 500 ng/mL, and the method could detect concentrations as low as 250 ng/mL in both plasma and urine tue.nl.

It is noteworthy that a key advantage of some GC-based methods is the ability to analyze ifosfamide and its metabolites without the need for chemical derivatization, which simplifies sample preparation and reduces potential sources of analytical error tue.nl.

Derivatization is a chemical modification process used in gas chromatography to improve the volatility, thermal stability, and chromatographic behavior of analytes. This often involves converting polar functional groups (like -OH, -NH, -SH) into less polar, more volatile derivatives colostate.edu. While derivatization is a common strategy to enhance GC-MS analysis for many compounds, several established methods for this compound and its parent compound, ifosfamide, demonstrate that this step is not always necessary tue.nlnih.gov.

Studies have shown that ifosfamide can be effectively determined by GC without derivatization, offering an advantage over other techniques that may require such preparatory steps tue.nl. The direct analysis of underivatized this compound has been successfully achieved in validated GC-MS and GC-NPD methods nih.govnih.gov. However, for broader metabolic profiling studies that include a variety of ifosfamide and cyclophosphamide (B585) metabolites, derivatization techniques such as silylation for certain metabolites and acetylation for the parent drugs have been employed to facilitate a comprehensive analysis in a single chromatographic run researchgate.netnih.gov. The decision to use derivatization for this compound analysis depends on the specific goals of the study and the other analytes being measured concurrently.

Gas Chromatography with Nitrogen-Phosphorous Detection

Gas Chromatography with a Nitrogen-Phosphorous Detector (GC-NPD) is another highly sensitive and selective method for the quantification of this compound in biological fluids. The NPD is particularly well-suited for this analysis due to its high selectivity for compounds containing nitrogen and phosphorus atoms, which are present in the structure of this compound clinpgx.org. This selectivity results in a lower background signal and enhanced sensitivity compared to less specific detectors.

A comparative study demonstrated that a GC-NPD method for determining ifosfamide, this compound, and 3-dechloroethylifosfamide in human plasma was superior to a GC-MS² method in terms of sensitivity, detection range, accuracy, and precision nih.govnih.gov. This underivatized method was found to be linear over a broad concentration range of 0.0500 to 100 µg/mL for all analytes, including this compound, using a small plasma sample volume of 50 µL nih.govnih.gov. Due to these advantages, GC-NPD is considered a method of choice for routine clinical pharmacokinetic studies and patient monitoring nih.govnih.gov.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that has been applied to the analysis of ifosfamide and its metabolites, including the dechloroethyl derivatives nih.govnih.gov. TLC is valued for its simplicity, low cost, and ability to process multiple samples simultaneously libretexts.org.

One method described the quantitative analysis of ifosfamide and its stable metabolites on TLC plates using 4-pyridine-aldehyde-2-benzothiazolyl-hydrazone (PBH) as a visualizing reagent nih.gov. This technique requires only a small volume of urine (0.01 ml) and can achieve minimum measurable amounts between 0.25 and 0.5 µg nih.gov. This approach allows for the study of excretion kinetics of the parent drug and its metabolites nih.gov.

Furthermore, high-performance thin-layer chromatography with photographic densitometry (TLC-PD) has been utilized for the measurement of urinary ifosfamide and its main metabolites, including dechloroethyl ifosfamide nih.gov. This more advanced form of TLC offers improved resolution and quantitative accuracy nih.gov. These TLC-based methods provide a viable alternative for screening and quantification, particularly in settings where more sophisticated instrumentation may not be readily available.

Bioanalytical Method Validation Parameters for this compound

The validation of any bioanalytical method is essential to ensure the reliability and integrity of the generated data. For this compound, this involves a thorough assessment of several key performance characteristics as outlined by regulatory guidelines.

Sensitivity is typically defined by the lower limit of quantification (LLQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites.

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration.

Precision measures the degree of scatter between a series of measurements and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). It is evaluated at both intra-day (within-run) and inter-day (between-run) levels.

For the GC-MS² analysis of this compound, the accuracy ranged from 86.5% to 99.0%, with within-day and between-day precision not exceeding 9.0% and 12.7%, respectively nih.gov. In an enantioselective GC-MS method, the intra- and inter-day coefficients of variation were reported to be less than 8% tue.nl. The GC-NPD method demonstrated an accuracy of 93.3% to 105.4%, with within-day and between-day precision of 8.0% and 9.8%, respectively nih.gov.

The Lower Limit of Quantification (LLQ) is a critical parameter that establishes the sensitivity of the bioanalytical method. It is the lowest point on the calibration curve that can be reliably quantified.

The following table summarizes the reported LLQs for this compound using different analytical methods.

| Analytical Method | Matrix | Lower Limit of Quantification (LLQ) | Reference |

| GC-MS² | Plasma | 0.500 µg/mL | nih.gov |

| Enantioselective GC-MS | Plasma | 500 ng/mL (for each enantiomer) | tue.nl |

| GC-NPD | Plasma | 0.0500 µg/mL | nih.gov |

Sample Preparation and Handling Considerations for this compound Analysis

Proper sample collection, processing, and storage are paramount to prevent the degradation of this compound and to minimize interference from endogenous matrix components. Adherence to standardized procedures is essential for maintaining sample integrity from collection to analysis.

The choice of anticoagulant in blood collection tubes can influence the stability and recovery of analytes. While specific studies on the effect of different anticoagulants on this compound are limited, general recommendations for metabolomic and drug analysis studies suggest that ethylenediaminetetraacetic acid (EDTA) is often preferred. It is crucial to gently invert the collection tubes several times to ensure proper mixing with the anticoagulant and prevent clotting.

Prompt processing of blood samples is critical. Delays in centrifugation can lead to changes in the composition of plasma or serum. It is recommended that blood samples be centrifuged as soon as possible after collection. The resulting plasma or serum should then be immediately transferred to clean, properly labeled polypropylene (B1209903) tubes for storage.

For urine sample collection, it is advisable to collect a mid-stream specimen in a sterile container. The pH of the urine can significantly impact the stability of certain drug metabolites. Studies on similar compounds, such as carboxyifosfamide (B1208611), have shown greater stability at a neutral pH (around 7.0) compared to acidic conditions nih.gov. Therefore, if feasible, measuring and adjusting the urine pH shortly after collection may be beneficial. Samples should be protected from light and refrigerated promptly if not processed immediately.

Two primary extraction techniques are commonly employed to isolate this compound from biological matrices: liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For the extraction of ifosfamide and its metabolites, including this compound, from plasma, a common approach involves alkalinization of the sample followed by extraction with an organic solvent such as ethyl acetate.

Solid-Phase Extraction (SPE): SPE has become a popular method for sample preparation due to its efficiency, selectivity, and potential for automation. This technique utilizes a solid sorbent material to retain the analyte of interest from the liquid sample. For the analysis of ifosfamide and its dechloroethylated metabolites in plasma, a method involving SPE has been described. The process typically includes conditioning the SPE cartridge, loading the plasma sample, washing the cartridge to remove interfering substances, and finally eluting the retained compounds with an appropriate solvent like methanol.

The selection of the extraction method can be guided by the specific requirements of the analytical method, such as the desired level of sample cleanup and the concentration of the analyte.

The stability of this compound in biological samples is highly dependent on storage temperature and duration.

Short-Term Storage: For short-term storage (e.g., a few hours), samples should be kept at refrigerated temperatures (2-8°C) to minimize degradation.

Long-Term Storage: For long-term storage, freezing the samples is essential. Studies on related compounds suggest that storage at -80°C is superior to -20°C for maintaining the stability of ifosfamide metabolites over extended periods nih.gov. Research on carboxyifosfamide in urine demonstrated that to ensure an accurate estimation of its levels, urine samples should be frozen and stored at -80°C within a few hours of collection, with assays performed within one to two months nih.gov. While specific long-term stability data for this compound at various temperatures is not extensively documented, these findings for a structurally similar metabolite provide valuable guidance.

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of analytes. It is recommended to aliquot samples into smaller volumes before freezing to prevent the need for thawing the entire sample multiple times. While some studies on general metabolites in urine have shown stability for up to three freeze-thaw cycles, minimizing these cycles is a best practice to ensure sample integrity researchgate.net.

The following table summarizes key considerations for sample preparation and handling for this compound analysis:

| Parameter | Recommendation | Rationale |

| Blood Collection | Use EDTA-containing tubes. Gently invert to mix. | To prevent clotting and ensure sample homogeneity. |

| Sample Processing | Centrifuge blood samples promptly after collection. | To separate plasma/serum and prevent cellular metabolism from altering analyte concentrations. |

| Urine Collection | Collect mid-stream urine in a sterile container. Consider pH measurement and adjustment to neutral. | To obtain a representative sample and enhance stability, as similar compounds are more stable at neutral pH nih.gov. |

| Extraction | Employ either Liquid-Liquid Extraction (e.g., with ethyl acetate) or Solid-Phase Extraction. | To isolate the analyte from the biological matrix and reduce interference. |

| Short-Term Storage | Store at 2-8°C for a few hours. | To slow down potential degradation before processing or analysis. |

| Long-Term Storage | Store at -80°C. | To ensure the long-term stability of the analyte. Studies on related compounds show significant degradation at higher temperatures over time nih.gov. |

| Freeze-Thaw Cycles | Minimize or avoid repeated cycles by aliquoting samples. | To prevent analyte degradation that can occur during thawing and refreezing. |

Adherence to these sample preparation and handling guidelines is critical for obtaining accurate and reliable quantitative data for this compound in biological matrices, which is fundamental for its clinical and research applications.

Research Applications and Significance of 2 Dechloroethylifosfamide Studies

Contribution to Comprehensive Understanding of Ifosfamide (B1674421) Pharmacometabolism

Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. The primary activation pathway is 4-hydroxylation, leading to the formation of the active alkylating agent, ifosfamide mustard. However, a competing and significant detoxification pathway involves N-dechloroethylation at the 2- or 3-position of the side chain, which results in the formation of 2-dechloroethylifosfamide or 3-dechloroethylifosfamide, respectively. nih.gov This process is primarily mediated by CYP2B6 and CYP3A4 enzymes in the liver. nih.gov

The formation of this compound is considered a detoxification step as it prevents the generation of the active mustard. nih.gov Concurrently with the formation of this inactive metabolite, the toxic metabolite chloroacetaldehyde (B151913) (CAA) is liberated. nih.govnih.gov Studies have shown that a substantial portion of an ifosfamide dose, at least a quarter, is excreted as inactive dechloroethylated compounds. nih.gov The metabolism of ifosfamide is enantioselective, meaning the R- and S-isomers of the drug are metabolized at different rates, which also applies to the formation of its dechloroethylated metabolites. nih.gov

Role in Pharmacokinetic-Pharmacodynamic Correlations for Ifosfamide Efficacy and Toxicity

The balance between the activation and detoxification pathways of ifosfamide metabolism is a critical determinant of both its therapeutic efficacy and its associated toxicities. The N-dechloroethylation pathway, which produces this compound, is a major metabolic route for ifosfamide. nih.gov While this pathway inactivates the parent drug, it simultaneously produces chloroacetaldehyde (CAA), a metabolite implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide treatment. nih.gov

Comparative metabolomic studies have revealed that ifosfamide preferentially undergoes N-dechloroethylation, leading to higher levels of CAA, compared to its isomer cyclophosphamide (B585). nih.gov This difference in metabolic preference likely contributes to the distinct toxicity profiles of these two structurally similar drugs, with ifosfamide being more frequently associated with neuro- and nephrotoxicity. nih.gov Therefore, understanding the pharmacokinetics of this compound formation is crucial for correlating drug metabolism with clinical outcomes.

Investigation of Drug-Drug Interactions Influencing Ifosfamide Detoxification Pathways

The metabolism of ifosfamide, including the detoxification pathway leading to this compound, is susceptible to interactions with other drugs that can induce or inhibit CYP enzymes. researchgate.net Co-administration of substances that inhibit CYP3A4, such as ketoconazole (B1673606) or grapefruit juice, can alter the metabolic fate of ifosfamide. drugs.com

For instance, one study found that ketoconazole decreased the clearance of ifosfamide and reduced the systemic exposure to the active metabolite 4-hydroxyifosfamide (B1221068) by 30%. drugs.com Concurrently, the exposure to the inactive and potentially neurotoxic metabolite this compound increased by 23%. drugs.com This shift in metabolism away from the activation pathway and towards the dechloroethylation pathway can potentially reduce the anticancer efficacy of ifosfamide while increasing the risk of toxicity due to the co-production of chloroacetaldehyde. drugs.com Conversely, CYP inducers like phenobarbital (B1680315), phenytoin, and rifampicin (B610482) can increase the rate of ifosfamide metabolism, potentially altering the balance of active and inactive metabolites. researchgate.net

Impact on Managing Ifosfamide-Related Toxicities

The formation of this compound is directly linked to the production of chloroacetaldehyde (CAA), a key contributor to ifosfamide-related toxicities, particularly encephalopathy (neurotoxicity) and nephrotoxicity. nih.govnih.govnih.gov While this compound itself is an inactive metabolite, its generation signifies the concurrent release of the toxic CAA. nih.gov

Ifosfamide-induced encephalopathy, which can range from mild confusion to coma, occurs in 10-40% of patients. nih.gov The risk of neurotoxicity appears to be associated with administration schedules that lead to higher peak concentrations of ifosfamide and its metabolites. medcraveonline.com Similarly, ifosfamide-induced nephrotoxicity is attributed to mitochondrial damage in renal tubular cells caused by toxic metabolites like CAA. researchgate.net Therefore, understanding the factors that influence the dechloroethylation pathway is essential for developing strategies to mitigate these dose-limiting side effects.

Preclinical and Clinical Study Design Considerations Incorporating this compound Assessment

Given the importance of the dechloroethylation pathway in determining ifosfamide's efficacy and toxicity, the assessment of this compound is a critical component of both preclinical and clinical studies.

Monitoring the plasma and urine concentrations of ifosfamide and its dechloroethylated metabolites in cancer patients provides valuable pharmacokinetic data. nih.gov Such studies have revealed that ifosfamide induces its own metabolism, leading to an increased clearance of the drug over time during a continuous infusion. nih.gov The dechloroethylated metabolites, including this compound, can be detected in plasma approximately 8 hours after the start of an infusion and have longer half-lives than the parent drug. nih.gov Enantioselective assays have also been developed to quantify the (R) and (S)-enantiomers of 2- and 3-dechloroethylifosfamide in plasma from pediatric oncology patients, allowing for a more detailed understanding of the stereoselective metabolism of ifosfamide. dntb.gov.ua Phase II clinical trials, which are designed to evaluate a treatment's activity and toxicity, can incorporate the monitoring of these metabolites to better understand inter-patient variability in response and toxicity. nih.govnih.gov

Table 1: Key Findings from Monitoring this compound in Cancer Patients

| Finding | Implication |

|---|---|

| Ifosfamide induces its own metabolism. | Drug clearance increases over time with continuous infusion. |

| Dechloroethylated metabolites appear in plasma after ~8 hours. | Delayed onset of this metabolic pathway. |

| Dechloroethylated metabolites have longer half-lives than ifosfamide. | Potential for accumulation and prolonged exposure to co-metabolites. |

Animal models, particularly rodent models, are instrumental in preclinical research to investigate the metabolism and toxicity of ifosfamide and its metabolites. nih.gov Comparative metabolomic studies in mice have been crucial in elucidating the differences in metabolic pathways between ifosfamide and cyclophosphamide, highlighting the preferential N-dechloroethylation of ifosfamide. nih.gov These models allow for controlled experiments to study drug interactions and the mechanisms of toxicity in various organs. nih.gov For instance, animal studies can be designed to assess how different dosing regimens or co-administered drugs affect the formation of this compound and the resulting organ-specific toxicities. youtube.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Dechloroethylifosfamide |

| 4-Hydroxyifosfamide |

| Acrolein |

| Aldoifosfamide |

| Aprepitant (B1667566) |

| Carbamazepine |

| Chloroacetaldehyde |

| Chloroacetic acid |

| Cisplatin |

| Cyclophosphamide |

| Ifosfamide |

| Ifosfamide mustard |

| Ketoconazole |

| Mesna |

| Phenobarbital |

| Phenytoin |

| Rifampicin |

Research into Mechanisms of Ifosfamide Resistance

The investigation of this compound is central to understanding one of the key mechanisms of ifosfamide resistance: metabolic detoxification. Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to be converted into its active alkylating metabolite, isophosphoramide mustard, which is responsible for its anti-tumor activity. However, a competing metabolic pathway, also mediated by CYP3A4 and CYP2B6, leads to the N-dechloroethylation of ifosfamide, producing the inactive metabolite this compound (and its isomer, 3-dechloroethylifosfamide) and the neurotoxic byproduct chloroacetaldehyde. nih.govclinpgx.org

Enhanced activity of this N-dechloroethylation pathway can lead to a greater proportion of the ifosfamide dose being shunted towards the inactive this compound, thereby reducing the intracellular concentration of the active isophosphoramide mustard available to induce cancer cell death. This metabolic shift is a significant mechanism of acquired or intrinsic resistance to ifosfamide.

Detailed Research Findings:

Research has demonstrated that the expression and activity of CYP3A4 and CYP2B6 can vary significantly among individuals and can be induced by various factors, including the administration of ifosfamide itself—a phenomenon known as autoinduction. clinpgx.org This suggests that prolonged treatment with ifosfamide could enhance its own detoxification, leading to acquired resistance.

A pharmacokinetic study involving patients with resistant small-cell lung cancer revealed that fractionation of the ifosfamide dose over two days resulted in increased formation of its dechloroethylated metabolites, particularly this compound. This finding points towards an increased autoinduction of the metabolic enzymes responsible for this detoxification pathway in a resistant setting.

Furthermore, in vitro studies using human liver microsomes have elucidated the specific roles of CYP2B6 and CYP3A4 in the formation of the different enantiomers of dechloroethylated ifosfamide. These studies have shown that CYP2B6 primarily catalyzes the formation of (S)-2-dechloroethylifosfamide and (S)-3-dechloroethylifosfamide, while CYP3A4/5 are mainly responsible for producing (R)-2-dechloroethylifosfamide and (R)-3-dechloroethylifosfamide. nih.gov This detailed understanding of the enzymatic pathways is critical for developing strategies to modulate ifosfamide metabolism and potentially overcome resistance.

Another layer of complexity in ifosfamide resistance involves aldehyde dehydrogenase (ALDH) enzymes. Overexpression of ALDH1A1 and ALDH3A1 is thought to contribute to ifosfamide resistance by detoxifying the active metabolites of ifosfamide. nih.gov While this is a distinct mechanism from the formation of this compound, it highlights the multifaceted nature of metabolic detoxification in conferring resistance to this chemotherapeutic agent.

The following table summarizes pharmacokinetic data of dechloroethylated ifosfamide metabolites from a study in pediatric cancer patients, illustrating the clinical prevalence of this metabolic pathway.

| Metabolite | Plasma Concentration Range (ng/mL) |

| (R)-2-dechloroethylifosfamide | 9.9 - 238.7 |

| (S)-2-dechloroethylifosfamide | 15.8 - 663.0 |

| (R)-3-dechloroethylifosfamide | 20.8 - 852.8 |

| (S)-3-dechloroethylifosfamide | 28.0 - 862.0 |

This table presents the range of plasma concentrations of the (R) and (S)-enantiomers of 2- and 3-dechloroethylifosfamide detected in 22 pediatric patients undergoing ifosfamide treatment.

Q & A

Q. How do this compound concentrations vary with ifosfamide dosing regimens?

- Methodological Answer : In pancreatic cancer models, this compound levels scale nonlinearly with ifosfamide dose. At 250 µM ifosfamide, concentrations are 6.75 ± 1.2 ng/mL, rising to 32.2 ± 4.0 ng/mL at 3 mM. This nonlinearity suggests saturation of metabolic enzymes or competitive inhibition by other metabolites like 4-hydroxyifosfamide . Pharmacokinetic models should account for hepatic enzyme kinetics and renal clearance rates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported nephrotoxicity mechanisms linked to this compound?

- Methodological Answer : Discrepancies arise from interspecies variability (e.g., rats vs. humans) and differences in mesna coadministration protocols. To address this, design cross-species studies with standardized mesna dosing and monitor urinary biomarkers (e.g., citrate, hippurate) via ¹H NMR to correlate metabolite shifts with renal toxicity . Parallel in vitro assays using renal proximal tubule cells can isolate direct toxic effects of this compound from systemic variables.

Q. What integrated analytical workflows improve sensitivity in detecting trace this compound levels?

- Methodological Answer : Combine HPLC-NMR for structural identification with ultra-high-resolution LC-MS/MS (e.g., Q-TOF instruments) for quantification at ng/mL levels. Sample preparation should include solid-phase extraction (SPE) to remove matrix interferents and stabilize labile metabolites. Validate recovery rates using isotopically labeled internal standards (e.g., ²H₄-2-dechloroethylifosfamide) .

Q. How should in vivo studies be designed to assess this compound’s role in ifosfamide-induced neurotoxicity?

- Methodological Answer : Use knockout rodent models (e.g., CYP3A4-deficient mice) to isolate this compound’s effects. Employ microdialysis for real-time monitoring of cerebral spinal fluid (CSF) metabolite levels. Pair this with behavioral assays (e.g., rotarod tests) and histopathological analysis of brain tissue. Ensure ethical compliance by adhering to ICH guidelines for animal welfare and sample size justification .

Q. What statistical methods validate the reproducibility of this compound quantification across laboratories?

- Methodological Answer : Perform interlaboratory studies using blinded replicate samples. Apply Bland-Altman analysis to assess agreement and calculate intraclass correlation coefficients (ICC). Use multivariate ANOVA to identify sources of variability (e.g., extraction protocols, instrument calibration). Reporting should follow CONSORT guidelines for analytical studies, with raw data shared via repositories like Zenodo .

Methodological Best Practices

Q. How to optimize NMR parameters for tracking this compound in complex biofluids?

- Answer : Use ¹H NMR at 600 MHz or higher with presaturation to suppress water signals. For urine, apply Carr-Purcell-Meiboom-Gill (CPMG) pulse sequences to reduce macromolecule interference. Spectral assignments should reference spiked standards (e.g., this compound at 1.2 ppm for methyl groups) and cross-validate with 2D NMR (e.g., COSY, HSQC) .

Q. What protocols ensure metabolite stability during sample storage and processing?

- Answer : Immediately freeze urine samples at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles. For LC-MS analysis, add 0.1% formic acid to stabilize pH and chelating agents (e.g., EDTA) to inhibit metal-catalyzed oxidation. Validate stability under storage conditions via spike-and-recovery experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.